Petroleum Ether

Catalog No.
S1811640
CAS No.
8032-32-4
M.F
N/A
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Petroleum Ether

CAS Number

8032-32-4

Product Name

Petroleum Ether

Molecular Formula

N/A

Molecular Weight

0

Synonyms

Ligroin; Painters’ naphtha; Refined solvent naphtha; Skellysolve F; Skellysolve G; Varnish makers’ and painters’ naphtha; Benzoline; Canadol

Isolating Bioactive Compounds from Plants

Petroleum ether plays a crucial role in isolating potentially bioactive compounds from plant materials. Researchers utilize it in the initial stages of phytochemical analysis. The process often involves grinding plant parts, followed by soaking them in petroleum ether. This solvent selectively dissolves non-polar compounds like essential oils, waxes, and some alkaloids []. These extracts can then be subjected to further fractionation techniques to isolate and identify individual bioactive molecules with potential medicinal applications [].

For instance, a study investigating the antimicrobial properties of Eucalyptus grandis leaves employed petroleum ether to extract non-polar constituents. The extract displayed significant activity against multidrug-resistant bacteria, suggesting the presence of promising antimicrobial compounds within the plant [].

Studying Plant Secondary Metabolites

Petroleum ether is valuable for studying plant secondary metabolites, which are non-essential compounds with diverse biological functions. These metabolites often have applications in medicine, agriculture, and industry. By selectively extracting these compounds with petroleum ether, researchers can gain insights into their chemical composition and potential uses [].

Petroleum ether is a colorless, volatile liquid derived from the distillation of petroleum. It is primarily composed of aliphatic hydrocarbons, specifically saturated hydrocarbons ranging from carbon chains of five to thirteen atoms. The compound has a gasoline-like odor and is characterized by a low boiling point, typically between 30°C and 60°C (86°F to 140°F) and a flash point that can be as low as -40°F (-40°C) . Due to its flammability, petroleum ether is categorized as a highly flammable substance, capable of forming explosive mixtures with air .

Petroleum ether is a hazardous substance and should be handled with appropriate precautions:

  • Highly Flammable: It has a low flash point and can readily ignite near heat or open flames [].
  • Inhalation Hazard: Inhalation of vapors can cause respiratory irritation and central nervous system depression [].
  • Skin Irritation: Can cause skin irritation and defatting [].

Petroleum ether is chemically stable under normal conditions but can react with strong oxidizing agents, leading to combustion and the production of carbon dioxide and water when ignited . The saturated hydrocarbons present in petroleum ether are generally unreactive towards acids, bases, and most oxidizing agents unless subjected to extreme conditions such as high temperatures or the presence of catalysts .

Petroleum ether has been shown to have mutagenic properties in animal studies, indicating potential risks for genetic damage . It is not classified as a carcinogen but does exhibit acute toxicity through inhalation or skin contact. Symptoms of exposure may include dizziness, drowsiness, and central nervous system depression . Chronic exposure can lead to skin irritation and defatting .

The synthesis of petroleum ether involves the fractional distillation of crude oil. This process separates various components based on their boiling points. The lighter fractions, which include petroleum ether, are collected at lower temperatures during distillation. The resulting product consists mainly of aliphatic hydrocarbons .

Petroleum ether is widely used in various industries due to its solvent properties. Key applications include:

  • Laboratory Solvent: Used for extraction processes in organic chemistry.
  • Cleaning Agent: Effective in removing grease and oils.
  • Extraction Medium: Employed in the extraction of essential oils and other organic compounds from plant materials.
  • Fuel: Sometimes utilized as a fuel in specific applications due to its high volatility .

Research indicates that petroleum ether can interact with various biological systems primarily through inhalation or dermal exposure. Its volatile nature allows it to easily enter the bloodstream via the lungs, potentially leading to systemic effects. Studies have shown that prolonged exposure can result in significant health risks, including respiratory issues and central nervous system effects .

Petroleum ether shares similarities with several other hydrocarbon solvents. Below is a comparison highlighting its unique characteristics:

Compound NameBoiling Point Range (°C)Flash Point (°C)Main UseUnique Features
Petroleum Ether30 - 60-40SolventVery low boiling point; highly flammable
Hexane68 - 70-23SolventHigher boiling point; less volatile
Ligroin60 - 100-20SolventBroader boiling range; contains more aromatics
Pentane36 - 37-49SolventLower molecular weight; less dense

Petroleum ether is distinct due to its extremely low boiling point and high volatility compared to similar compounds like hexane or ligroin. This makes it particularly useful in applications requiring rapid evaporation .

Aliphatic Hydrocarbon Distribution

Petroleum ether consists primarily of saturated aliphatic hydrocarbons, with the distribution varying according to the specific boiling range and source petroleum [1] [2]. The aliphatic hydrocarbon content typically comprises 85-95% of the total composition, with straight-chain and branched-chain alkanes forming the predominant components [11] [14]. Pentane and hexane derivatives represent the major constituents, accounting for 50-85% of the total hydrocarbon content depending on the specific petroleum ether fraction [14] [20].

The aliphatic distribution demonstrates a systematic relationship between carbon chain length and abundance, with shorter-chain hydrocarbons (C5-C7) dominating the composition [11] [12]. Normal paraffins constitute approximately 40-60% of the aliphatic content, while branched isomers account for the remaining 40-60% [13] [39]. The molecular structure of these aliphatic compounds exhibits predominantly linear and mildly branched configurations, contributing to the characteristic physical properties of petroleum ether [25].

Hydrocarbon ComponentTypical Weight Percentage (%)Carbon Chain LengthMolecular Weight (g/mol)
Pentane (C5H12)20-40C572.15
Hexane (C6H14) - total isomers30-60C686.18
Heptane (C7H16) - total isomers10-25C7100.20
Octane (C8H18) - minor components2-8C8114.23
Cyclopentane2-8C5 (cyclic)70.13
Cyclohexane3-7C6 (cyclic)84.16
Methylcyclohexane1-5C7 (cyclic)98.19

Predominant Molecular Components

The predominant molecular components of petroleum ether include pentane, hexane, and heptane along with their respective isomeric forms [12] [14]. Pentane typically represents 20-40% of the total composition, existing primarily as normal pentane with minor contributions from isopentane [14]. Hexane isomers constitute the largest fraction, comprising 30-60% of petroleum ether, with normal hexane, 2-methylpentane, and 3-methylpentane being the most abundant forms [3] [14].

Gas chromatography-mass spectrometry analysis has identified the molecular composition with high precision, revealing that hexane derivatives dominate the molecular profile [29] [32]. The predominance of C5 and C6 hydrocarbons reflects the distillation characteristics of petroleum ether, where these components possess boiling points within the desired range for most commercial applications [11]. Normal hexane alone can represent 20-35% of the total composition in standard petroleum ether fractions [14].

Heptane isomers contribute 10-25% to the overall composition, primarily consisting of normal heptane, 2-methylhexane, and various dimethylpentane isomers [12] [14]. The molecular weight distribution centers around 72-100 grams per mole, corresponding to the C5-C7 hydrocarbon range [3] [22]. Higher molecular weight components (C8-C12) are present in minimal quantities, typically less than 5% of the total composition [14] [25].

Carbon Chain Length Distribution (C5-C12)

The carbon chain length distribution in petroleum ether exhibits a characteristic pattern with maximum concentrations occurring in the C5-C7 range [11] [25]. This distribution reflects the boiling point specifications of petroleum ether, where hydrocarbons with five to seven carbon atoms possess the appropriate volatility characteristics [23] [25]. The distribution follows an exponential decrease with increasing carbon number, consistent with the thermodynamic properties of hydrocarbon mixtures [6].

Carbon number analysis reveals that C5 hydrocarbons typically comprise 25-45% of petroleum ether, while C6 components represent 35-65% of the mixture [25]. The C7 fraction accounts for 15-30% of the composition, with higher carbon numbers showing progressively lower concentrations [25]. C8 hydrocarbons are present at 3-10%, while C9 and higher components contribute less than 5% collectively [25].

Carbon NumberRepresentative CompoundBoiling Point (°C)Typical Percentage in Petroleum Ether (%)Physical State at 20°C
C5n-Pentane36.125-45Liquid
C6n-Hexane68.735-65Liquid
C7n-Heptane98.415-30Liquid
C8n-Octane125.73-10Liquid
C9n-Nonane150.81-5Liquid
C10n-Decane174.00.5-3Liquid
C11n-Undecane195.80.1-1Liquid
C12n-Dodecane216.3<0.5Liquid

The presence of C8-C12 hydrocarbons, while minimal, contributes to the higher boiling fractions of petroleum ether [25] [27]. These longer-chain components are more prevalent in heavy petroleum ether grades with boiling ranges extending to 100-120 degrees Celsius [33] [34]. The carbon chain distribution directly influences the physical properties, including density, viscosity, and evaporation rate of petroleum ether [25].

Isomeric Variations and Structural Properties

Petroleum ether contains extensive isomeric variations, particularly among the C5, C6, and C7 hydrocarbon components [13] [39]. These isomeric forms exhibit distinct structural properties that influence the overall characteristics of the petroleum ether mixture [13]. Structural isomerism in petroleum ether primarily manifests as chain isomerism, where hydrocarbons with identical molecular formulas possess different carbon skeleton arrangements [39].

Pentane isomers include normal pentane and isopentane (2-methylbutane), with normal pentane typically representing 15-25% of the total composition [39]. Hexane demonstrates greater isomeric complexity, featuring normal hexane, 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane [3] [39]. Each isomer exhibits unique boiling points and density characteristics, contributing to the overall physical property profile of petroleum ether [39].

Research indicates that branched isomers generally possess lower boiling points compared to their straight-chain counterparts due to reduced intermolecular forces [39]. This phenomenon explains the preferential concentration of certain branched isomers in lower boiling petroleum ether fractions [13]. The structural complexity increases with carbon number, with heptane isomers showing the greatest diversity in petroleum ether [39].

Base HydrocarbonIsomer TypeBoiling Point (°C)Density (g/mL at 20°C)Relative Abundance (%)
Pentane (C5H12)n-Pentane36.10.62615-25
Hexane (C6H14)n-Hexane68.70.65920-35
Hexane (C6H14)2-Methylpentane60.30.6548-15
Hexane (C6H14)3-Methylpentane63.30.6645-12
Heptane (C7H16)n-Heptane98.40.6848-18
Heptane (C7H16)2-Methylhexane90.00.6793-8
Heptane (C7H16)2,2-Dimethylpentane79.20.6732-6

Analytical studies using topological indices and linear discriminant analysis have demonstrated that highly branched alkane structures are less likely to be present in significant concentrations within petroleum ether [13]. This selectivity results from the distillation and refining processes that favor the concentration of less complex molecular structures [13].

Cycloaliphatic and Aromatic Content Analysis

Petroleum ether contains measurable quantities of cycloaliphatic hydrocarbons, commonly referred to as naphthenes, alongside minimal aromatic content [1] [20]. The cycloaliphatic fraction typically comprises 5-15% of the total composition, with cyclohexane, cyclopentane, and methylcyclohexane being the predominant components [14] [20]. These cyclic structures contribute to the solvent properties and influence the overall chemical behavior of petroleum ether [1].

Cyclohexane represents the most abundant cycloaliphatic component, typically accounting for 3-7% of petroleum ether composition [14]. Cyclopentane contributes 2-8%, while methylcyclohexane and other substituted cyclohexanes add 1-5% to the mixture [14]. The presence of these naphthenic compounds results from the geological formation processes of petroleum and subsequent refining operations [25].

Aromatic hydrocarbon content in petroleum ether is deliberately minimized through hydrodesulfurization and selective refining processes [1] [17]. Total aromatic content typically ranges from 0.05-2.0% by weight, with benzene content specifically limited to less than 0.05% [17] [20]. Toluene content is similarly restricted to less than 0.1% in most commercial petroleum ether grades [17] [21]. This low aromatic content is essential for maintaining the nonpolar solvent characteristics of petroleum ether [1].

Component TypeTypical Content (% w/w)Boiling Point (°C)Classification
Total Aromatics0.05-2.0VariableAromatic total
Benzene<0.0580.1Monoaromatic
Toluene<0.1110.6Monoaromatic
Cyclopentane2-849.3Naphthenic
Cyclohexane3-780.7Naphthenic
Methylcyclohexane1-5100.9Naphthenic
Ethylcyclopentane0.5-3103.5Naphthenic
Dimethylcyclopentane isomers0.5-287-95Naphthenic

Dates

Modify: 2023-08-15

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